molecular formula C9H5F2N3O2 B11807129 3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole

3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole

Cat. No.: B11807129
M. Wt: 225.15 g/mol
InChI Key: RIGHNTBNQKGGSW-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms and a nitro group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable nitrating agent, such as nitric acid, to introduce the nitro group at the 4-position of the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

3-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its enhanced stability and potential biological activities due to the presence of both fluorine and nitro substituents.

Properties

Molecular Formula

C9H5F2N3O2

Molecular Weight

225.15 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C9H5F2N3O2/c10-5-2-1-3-6(11)8(5)9-7(14(15)16)4-12-13-9/h1-4H,(H,12,13)

InChI Key

RIGHNTBNQKGGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=NN2)[N+](=O)[O-])F

Origin of Product

United States

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